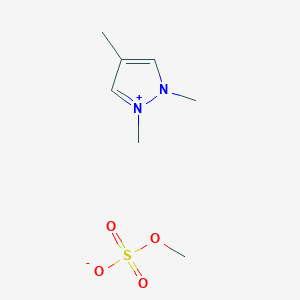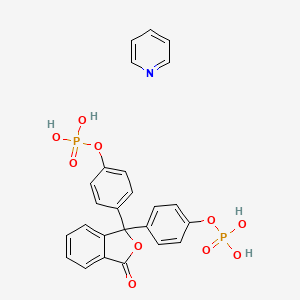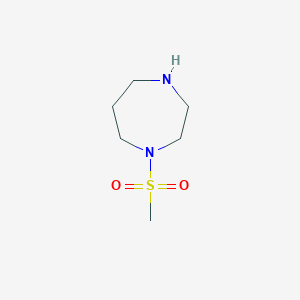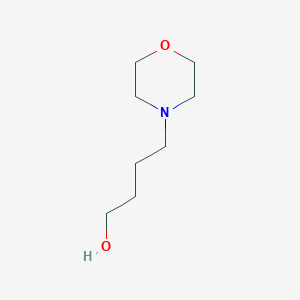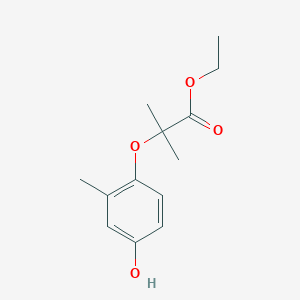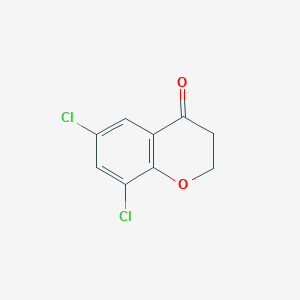
6,8-Dichloro-chroman-4-one
Vue d'ensemble
Description
6,8-Dichloro-chroman-4-one (DCC) is a highly versatile chemical compound used in a variety of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments. It is a white solid with a melting point of approximately 175°C and a boiling point of approximately 291°C. DCC is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Anticancer Activity
Chromanone derivatives, including 6,8-Dichloro-chroman-4-one, have been studied for their potential anticancer properties. These compounds can act as inhibitors of tumor necrosis factor-α (TNF-α), which plays a significant role in cancer progression. By modulating this pathway, chromanone derivatives may offer a therapeutic approach for cancer treatment .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of chromanone compounds are well-documented. They have been shown to be effective against a variety of microbial and fungal pathogens, suggesting their potential use in treating infectious diseases .
Antiviral and Antiretroviral Effects
6,8-Dichloro-chroman-4-one analogs have been explored for their antiviral activities, including as potential treatments for HIV. Their ability to inhibit key viral enzymes makes them promising candidates for antiretroviral therapy .
Neuroprotective Properties
Some chromanone derivatives exhibit high binding affinities to amyloid-beta (Aβ) plaques, which are implicated in neurodegenerative diseases like Alzheimer’s. This suggests that 6,8-Dichloro-chroman-4-one could be used in the development of neuroprotective drugs .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of chromanone derivatives make them potential candidates for the development of new pain relief medications. Their pharmacological profile indicates they could be used to treat conditions associated with inflammation and pain .
Cardiovascular Applications
Chromanone compounds have shown anticoagulant and vasodilatory effects, which could be beneficial in treating cardiovascular diseases. Their ability to modulate blood clotting and improve blood flow may lead to new treatments for heart conditions .
Antidiabetic Potential
The antidiabetic properties of chromanone derivatives are another area of interest. These compounds may help in regulating blood sugar levels and improving insulin sensitivity, offering a new avenue for diabetes management .
Antioxidant Benefits
Chromanone derivatives, including 6,8-Dichloro-chroman-4-one, are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing various diseases and slowing down the aging process .
Mécanisme D'action
Target of Action
Chroman-4-one derivatives, to which 6,8-dichloro-chroman-4-one belongs, have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities .
Mode of Action
Chroman-4-one analogs have been reported to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that 6,8-Dichloro-chroman-4-one may interact with its targets in a similar manner, leading to significant inhibition of certain biological processes.
Biochemical Pathways
Given the broad biological activities of chroman-4-one derivatives , it can be inferred that multiple pathways might be influenced.
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.76 cm/s . These properties impact the bioavailability of 6,8-Dichloro-chroman-4-one, influencing its distribution and elimination in the body.
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . It is plausible that 6,8-Dichloro-chroman-4-one may have similar effects.
Propriétés
IUPAC Name |
6,8-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMKIOZLCMKUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-chroman-4-one | |
CAS RN |
49660-60-8 | |
| Record name | 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



